molecular formula C10H13BrO2S B13601991 1-(3-Bromopropyl)-3-methanesulfonylbenzene

1-(3-Bromopropyl)-3-methanesulfonylbenzene

Cat. No.: B13601991
M. Wt: 277.18 g/mol
InChI Key: HTLBNZNHCPIETN-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with a 3-bromopropyl group and a methanesulfonyl group

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-methanesulfonylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation to introduce the 3-bromopropyl group.

    Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.

    Methanesulfonylation: The resulting product is then treated with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as pyridine to introduce the methanesulfonyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-methanesulfonylbenzene undergoes various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases.

    Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Common reagents used in these reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-methanesulfonylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is employed in the modification of surfaces and the creation of functional materials with specific properties.

    Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-methanesulfonylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the methanesulfonyl group can participate in various redox reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-methanesulfonylbenzene can be compared with other similar compounds such as:

    1-(3-Bromopropyl)benzene: Lacks the methanesulfonyl group, making it less versatile in redox reactions.

    3-Bromopropylmethanesulfonate: Contains a similar functional group arrangement but differs in the position of the sulfonate group.

    1-(3-Chloropropyl)-3-methanesulfonylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and leaving group ability.

The uniqueness of this compound lies in its combination of a good leaving group (bromine) and a versatile functional group (methanesulfonyl), making it useful in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

1-(3-bromopropyl)-3-methylsulfonylbenzene

InChI

InChI=1S/C10H13BrO2S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3

InChI Key

HTLBNZNHCPIETN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCCBr

Origin of Product

United States

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